1-Hexylzinc bromide
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Overview
Description
1-Hexylzinc bromide is an organozinc compound utilized in various chemical reactions, particularly in organic synthesis. It serves as a reagent in the formation of carbon-carbon bonds and is involved in various coupling reactions.
Synthesis Analysis
1-Hexylzinc bromide can be synthesized through the reaction of hexyl bromide with zinc. A general procedure for the preparation of alkylzinc reagents, like 1-Hexylzinc bromide, involves the direct insertion of zinc metal into alkyl bromides in a polar aprotic solvent (Huo, 2003). This process may include activation with iodine and can undergo cross-coupling reactions catalyzed by nickel or palladium to produce various functionalized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Hexylzinc bromide, such as bromide derivatives of hexamethylenetetramine, indicates a complex molecular architecture involving interactions like hydrogen bonding and electrostatic attractions. These structures often display various symmetries and crystal lattice forms (Reddy et al., 1994).
Scientific Research Applications
Catalysis and Organic Synthesis
1-Hexylzinc bromide has been applied as a reagent in the Negishi cross-coupling reactions, a method used to form carbon-carbon bonds in organic synthesis. For instance, it has been used with a palladium-tetraphosphine catalyst for high-turnover-number cross-coupling of alkyl- or arylzinc derivatives with aryl bromides, showing good yields and high turnover numbers. This methodology enables the synthesis of a wide range of complex organic molecules, highlighting the versatility and efficiency of 1-hexylzinc bromide in catalytic processes (Kondolff, Doucet, & Santelli, 2006).
Polymer Science
In polymer science, 1-hexylzinc bromide has been utilized for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) , a conducting polymer that plays a crucial role in the development of organic electronics, such as solar cells and transistors. The oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene efficiently provides 2-bromo-3-hexylthien-5-ylzinc bromide, which is then used to prepare P3HT in the presence of a nickel catalyst, demonstrating the importance of 1-hexylzinc bromide in facilitating the synthesis of conductive polymers with high regioregularity (Kim, 2014).
Environmental Science
1-Hexylzinc bromide's role extends into environmental science , where bromide ions, including those derived from 1-hexylzinc bromide, participate in the degradation of pollutants under UV/chlorine treatment. The study of bromide ions' role in the degradation of pharmaceuticals and personal care products (PPCPs) during UV/chlorine treatment of simulated drinking water has shown that bromide significantly influences the degradation kinetics of PPCPs, illustrating the complex interplay between bromide ions and water treatment technologies (Cheng et al., 2018).
Materials Science
Moreover, 1-hexylzinc bromide has been investigated for its efficiency as a corrosion inhibitor for carbon steel in acidic solutions, which is critical for extending the life of metal structures and components in corrosive environments. The study on the corrosion inhibition efficiency of 1-hexylpyridinium bromide ionic liquid, closely related to 1-hexylzinc bromide, has demonstrated its potential in protecting carbon steel surfaces from corrosion, offering insights into designing more effective corrosion inhibitors (Aoun, 2017).
Mechanism of Action
Target of Action
1-Hexylzinc bromide is primarily used as a reagent in the biomedical industry for the synthesis of various pharmaceutical compounds . Its primary targets are the molecules that it alkylates during drug manufacturing .
Mode of Action
The mode of action of 1-Hexylzinc bromide is through its reactive nature which allows for efficient alkylation in drug manufacturing . Alkylation is a process in which an alkyl group is transferred from one molecule to another. In the case of 1-Hexylzinc bromide, the hexyl group (CH3(CH2)5) is transferred to the target molecule, thereby modifying its structure and function.
Action Environment
The action of 1-Hexylzinc bromide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
Future Directions
1-Hexylzinc bromide is primarily used in the synthesis of various pharmaceutical compounds . Its future use may be influenced by advancements in synthesis methods and the development of new pharmaceutical compounds. Additionally, the compound’s reactive nature and efficient alkylation in drug manufacturing suggest potential for expanded use in the biomedical industry .
properties
IUPAC Name |
bromozinc(1+);hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHUAMVSWOCPN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylzinc bromide |
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